1-Trityl-1H-1,2,4-triazole
Overview
Description
1-Trityl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family It is characterized by a triazole ring substituted with a trityl group
Mechanism of Action
Target of Action
1-Trityl-1H-1,2,4-triazole is a derivative of the 1,2,4-triazole class of compounds. The primary targets of 1,2,4-triazole compounds are often enzymes involved in biosynthetic pathways . For instance, some 1,2,4-triazole derivatives have been found to inhibit the biosynthesis of ergosterol, a major steroid in fungal membranes . .
Mode of Action
1,2,4-triazole compounds are known to interact with their targets through the formation of hydrogen bonds . This interaction can lead to changes in the target’s function, often resulting in the inhibition of a particular biochemical process .
Biochemical Pathways
For example, some 1,2,4-triazole derivatives have been found to inhibit the biosynthesis of ergosterol, disrupting the integrity of fungal membranes .
Pharmacokinetics
It is known that 1,2,4-triazole compounds can form hydrogen bonds with different targets, which can improve their pharmacokinetic properties .
Result of Action
1,2,4-triazole compounds are known to possess important pharmacological activities such as antifungal and antiviral activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is likely to be mobile in the environment due to its water solubility . .
Biochemical Analysis
Biochemical Properties
1-Trityl-1H-1,2,4-triazole plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as cytochrome P450, where the nitrogen atoms of the triazole ring bind to the iron in the heme moiety of the enzyme . This interaction can inhibit the enzyme’s activity, affecting various metabolic pathways. Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, potentially altering their function and downstream effects .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes . This inhibition disrupts cell membrane integrity, leading to cell death. Additionally, this compound can affect gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcription of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding of the triazole ring to the active site of enzymes, inhibiting their catalytic activity . This binding can occur through hydrogen bonding, coordination to metal ions, or hydrophobic interactions. Furthermore, this compound can act as a competitive inhibitor, competing with natural substrates for enzyme binding sites . This inhibition can lead to changes in metabolic flux and the accumulation of specific metabolites.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged alterations in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with off-target enzymes and proteins, leading to unintended biochemical disruptions.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . This interaction can inhibit the metabolism of other compounds, leading to altered levels of metabolites and changes in metabolic flux . Additionally, this compound can be metabolized by specific enzymes, resulting in the formation of active or inactive metabolites that can further influence biochemical processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . These interactions can affect the localization and accumulation of this compound, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism . This localization is essential for understanding the compound’s precise mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Trityl-1H-1,2,4-triazole can be synthesized through several methods. One common approach involves the reaction of trityl chloride with 1H-1,2,4-triazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Trityl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The trityl group can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Cycloaddition Reactions: The triazole ring can engage in cycloaddition reactions with other unsaturated compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halides and nucleophiles in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various trityl-substituted triazoles, while oxidation and reduction reactions can produce different oxidation states of the triazole ring.
Scientific Research Applications
1-Trityl-1H-1,2,4-triazole has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential anticancer, antifungal, and antibacterial activities.
Materials Science: It is used in the synthesis of advanced materials, including polymers and coordination complexes.
Biological Studies: The compound is employed in studying enzyme inhibition and protein-ligand interactions.
Industrial Applications: It finds use in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
1-Trityl-1H-1,2,4-triazole can be compared with other triazole derivatives such as:
Fluconazole: An antifungal agent with a similar triazole ring but different substituents.
Itraconazole: Another antifungal with a triazole ring and distinct pharmacological properties.
Voriconazole: A triazole-based antifungal with a broader spectrum of activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable tool in medicinal chemistry, materials science, and beyond.
Properties
IUPAC Name |
1-trityl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3/c1-4-10-18(11-5-1)21(24-17-22-16-23-24,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGYXNVNFOULKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405071 | |
Record name | 1-Trityl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31250-99-4 | |
Record name | 1-Trityl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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